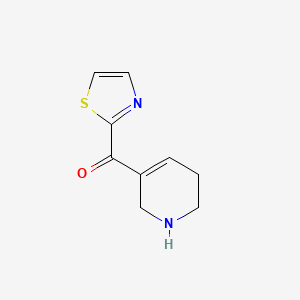![molecular formula C14H10BrClF3NO2 B13866332 4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound that features a trifluoromethyl group, a brominated alkyne, and a chloro-substituted benzo[d][1,3]oxazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves multiple steps, starting from readily available precursors
Formation of the Benzo[d][1,3]oxazinone Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.
Brominated Alkyne Addition: The final step involves the addition of a brominated alkyne, such as 3-bromopent-1-yne, to the trifluoromethylated benzo[d][1,3]oxazinone core under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine could yield an amino derivative, while coupling with an aryl halide could produce a more complex aromatic compound.
科学的研究の応用
Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
作用機序
The mechanism of action of 4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the brominated alkyne can participate in covalent bonding with target proteins.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the complex oxazinone core.
6-Chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Similar core structure but without the brominated alkyne.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains the brominated alkyne but lacks the benzo[d][1,3]oxazinone core.
Uniqueness
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the brominated alkyne provides a handle for further functionalization.
特性
分子式 |
C14H10BrClF3NO2 |
|---|---|
分子量 |
396.58 g/mol |
IUPAC名 |
4-(3-bromopent-1-ynyl)-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10BrClF3NO2/c1-2-8(15)5-6-13(14(17,18)19)10-7-9(16)3-4-11(10)20-12(21)22-13/h3-4,7-8H,2H2,1H3,(H,20,21) |
InChIキー |
ZJASZQMSNPWWDH-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)



![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)







